An In-depth Technical Guide to 4-Aminoazobenzene-3,4'-disulfonic acid (CAS 101-50-8)
An In-depth Technical Guide to 4-Aminoazobenzene-3,4'-disulfonic acid (CAS 101-50-8)
Introduction: A Multifaceted Azo Compound
4-Aminoazobenzene-3,4'-disulfonic acid is a highly functionalized organic molecule belonging to the azobenzene class of compounds. Identified by its CAS number 101-50-8, this molecule is structurally defined by an azo bridge (-N=N-) connecting two substituted phenyl rings. One ring carries a sulfonic acid group at the para-position (4'), while the other is substituted with both an amino group at the para-position (4) and a sulfonic acid group at the meta-position (3).[1] This specific arrangement of functional groups imparts a unique combination of properties, making it a compound of significant interest across diverse scientific and industrial domains.
The presence of the chromophoric azo group is responsible for its characteristic bright color, typically appearing as a brown, red, or purple powder in its solid form.[2][3] Critically, the two sulfonic acid (-SO₃H) groups confer excellent water solubility, a feature that distinguishes it from many other azo dyes and is fundamental to its utility in aqueous systems.[2][3] The primary arylamine group (-NH₂) serves as a reactive handle, allowing for further chemical modifications and making it a versatile precursor in organic synthesis.[2] This guide provides a comprehensive overview of its core properties, synthesis logic, applications, and handling protocols, designed to equip researchers with the foundational knowledge required for its effective and safe utilization.
Core Physicochemical and Structural Properties
A thorough understanding of a compound's fundamental properties is the bedrock of any successful research endeavor. The causality behind its behavior in experimental settings is directly linked to these characteristics. For instance, its high water solubility is not just a data point but a key enabler for its use in biological staining and as an analytical reagent in aqueous media.
Structural and Chemical Identifiers
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IUPAC Name: 2-amino-5-[(4-sulfophenyl)diazenyl]benzenesulfonic acid[1]
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Synonyms: Acid Yellow 9, Fast Yellow, 2-Amino-5-((4-sulfophenyl)azo)benzenesulfonic acid, 4-Amino-3,4'-disulfoazobenzene[1][2][3]
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CAS Number: 101-50-8[4]
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Molecular Formula: C₁₂H₁₁N₃O₆S₂[4]
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InChI Key: DCYBHNIOTZBCFS-UHFFFAOYSA-N[2]
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Canonical SMILES: C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N)S(=O)(=O)O)S(=O)(=O)O[1]
Tabulated Physicochemical Data
The quantitative data below have been aggregated from various chemical data repositories and provide a snapshot of the compound's physical behavior. The extremely high water solubility is a direct consequence of the two highly polar sulfonic acid groups.
| Property | Value | Source(s) |
| Appearance | Brown, red, or purple powder | [3] |
| Water Solubility | 1000 g/L at 25°C | [5] |
| pKa | -1.13 ± 0.50 (Predicted) | [5] |
| LogP | -0.91 (at 25°C) | [5] |
| Melting Point | Data varies, often decomposes at high temperatures (>300°C) | [6] |
| λmax (in 0.1 M HCl) | 489 nm (ε = 11438 M⁻¹cm⁻¹) | [7] |
| λmax (in 1 M HCl) | 385 nm (ε = 15302 M⁻¹cm⁻¹) | [7] |
| Density | ~1.7 g/cm³ | [] |
Synthesis Pathway: A Conceptual Workflow
The synthesis of 4-aminoazobenzene-3,4'-disulfonic acid follows the classical principles of azo coupling chemistry. This process universally involves two key stages: the diazotization of a primary aromatic amine and the subsequent electrophilic substitution reaction with a coupling partner, which is typically an electron-rich aromatic compound like another amine or a phenol.
A plausible and historically referenced synthetic route involves the diazotization of sulfanilic acid (4-aminobenzenesulfonic acid) to form a diazonium salt.[9][10] This electrophilic intermediate is then reacted with metanilic acid (3-aminobenzenesulfonic acid) in a coupling reaction.[6] The amino group of the metanilic acid acts as a powerful activating group, directing the coupling to the position ortho to itself, resulting in the final product. The choice of these specific sulfonated precursors is a deliberate design choice to build the desired disulfonic acid structure directly.
Caption: Conceptual workflow for the synthesis of 4-Aminoazobenzene-3,4'-disulfonic acid.
Scientific and Industrial Applications
The unique molecular architecture of this compound underpins its utility in a wide range of fields. The combination of a strong chromophore, high water solubility, and reactive sites makes it a highly versatile tool for researchers.
Dyes, Stains, and Pigments
Its primary and most well-known application is as a water-soluble dye. The disodium salt is known as the biological stain 'Fast Yellow'.[1] In the textile industry, it is valued for providing vibrant colors with good lightfastness.[3] The sulfonic acid groups are crucial here; they not only enable dyeing from aqueous baths but also form ionic bonds with cationic sites on protein fibers like wool and silk, leading to strong adhesion. In a laboratory setting, it is suitable for use in hematology and histology staining protocols.[3][7]
Analytical Chemistry
The compound serves as a valuable reagent in analytical chemistry.[3] Its distinct color and sensitivity to pH changes allow it to function as a pH indicator. Furthermore, it is employed in spectrophotometric and colorimetric assays for the detection and quantification of various substances.[3] Its ability to form stable, colored complexes with metal ions also presents opportunities for its use in catalysis and environmental monitoring, for example, in detecting pollutants in water samples.[3]
Biological and Pharmaceutical Research
In the realm of life sciences, the compound's properties are leveraged for more advanced applications. It is used in the development of biosensors and assays for studying enzyme activities and molecular interactions.[3] In pharmaceutical sciences, while not an active ingredient itself, it can be used in drug formulations where its properties may help stabilize active pharmaceutical ingredients (APIs), potentially improving bioavailability.[3][11]
Caption: Major application areas for 4-Aminoazobenzene-3,4'-disulfonic acid.
Experimental Protocols and Methodologies
To ensure scientific integrity, any protocol must be self-validating. The following methodologies provide a framework for the reliable use and analysis of this compound in a laboratory setting.
Protocol: Quantitative Analysis via UV-Vis Spectrophotometry
This protocol describes the determination of the concentration of an aqueous solution of 4-Aminoazobenzene-3,4'-disulfonic acid. The causality behind this method lies in the Beer-Lambert Law, which states that absorbance is directly proportional to concentration for a given path length and molar absorptivity.
Objective: To determine the concentration of an unknown sample.
Materials:
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4-Aminoazobenzene-3,4'-disulfonic acid (or its sodium salt)
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0.1 M Hydrochloric Acid (HCl)
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Class A volumetric flasks and pipettes
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UV-Vis Spectrophotometer
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Quartz cuvettes (1 cm path length)
Procedure:
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Stock Solution Preparation: Accurately weigh approximately 10 mg of the compound and dissolve it in a 100 mL volumetric flask with 0.1 M HCl to create a ~100 µg/mL stock solution.
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Standard Curve Preparation: Perform serial dilutions of the stock solution to prepare a series of standards (e.g., 1, 2, 5, 10, 15 µg/mL) in 0.1 M HCl.
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Spectrophotometer Setup: Set the spectrophotometer to scan a wavelength range (e.g., 300-600 nm) to confirm the absorbance maximum (λmax), which should be near 489 nm.[7] Use 0.1 M HCl as the blank.
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Measurement: Measure the absorbance of each standard and the unknown sample at the determined λmax (489 nm).
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Data Analysis:
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Plot a graph of Absorbance vs. Concentration for the standards.
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Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value >0.99 indicates a good linear fit.
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Use the absorbance of the unknown sample and the equation of the line to calculate its concentration.
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Safety, Handling, and Storage
Trustworthiness in a laboratory environment begins with safety. This compound, while useful, requires adherence to standard chemical safety protocols.
Hazard Identification
According to the Globally Harmonized System (GHS), 4-Aminoazobenzene-3,4'-disulfonic acid is classified as an irritant.[1]
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H315: Causes skin irritation.[1]
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H319: Causes serious eye irritation.[1]
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H335: May cause respiratory irritation.[1]
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It is important to note that some azo compounds have raised health concerns regarding potential carcinogenicity, warranting careful handling.[2]
Recommended Handling and Storage
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.[12][13]
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Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid generating and inhaling dust.[12]
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Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated place. Keep away from incompatible materials, particularly strong oxidizing agents, as ignition may result.[12][14]
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Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory.[12]
Spill Management Protocol
A rapid and correct response to a spill is critical to maintaining a safe environment.
Caption: Workflow for managing a dry spill of 4-Aminoazobenzene-3,4'-disulfonic acid.
First Aid Measures:
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Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[13]
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Skin Contact: Immediately remove contaminated clothing and wash the skin with plenty of soap and water.[13]
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Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13]
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Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[13]
Conclusion
4-Aminoazobenzene-3,4'-disulfonic acid (CAS 101-50-8) is a testament to how carefully placed functional groups can define a molecule's utility. Its azo chromophore provides the color, while its dual sulfonic acid moieties grant the aqueous solubility essential for its roles as a dye, stain, and analytical reagent. The accessible amino group further extends its potential as a synthetic building block. For the researcher, scientist, or drug development professional, a comprehensive understanding of its chemical properties, applications, and safety protocols is paramount for leveraging its full potential while ensuring a safe and reliable experimental outcome.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 60996, 4-Aminoazobenzene-3,4'-disulfonic acid. Retrieved from [Link]
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AA Blocks. (n.d.). 101-50-8 | 4-Aminoazobenzene-3,4′-disulfonic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Absorption spectra of sodium 4-aminoazobenzene- 3,4′-disulphonate (1).... Retrieved from [Link]
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Chemsrc. (n.d.). 4-aminoazobenzene-3,4'-disulfonic acid | CAS#:101-50-8. Retrieved from [Link]
- Google Patents. (1938). US2139325A - Manufacture of 4-amino-azo-benzene-4'-sulphonic acid.
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Wikipedia. (n.d.). Sulfanilic acid. Retrieved from [Link]
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Wikipedia. (n.d.). Metanilic acid. Retrieved from [Link]
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